molecular formula C13H17ClF3NO B1652102 4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride CAS No. 1385696-73-0

4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride

Cat. No.: B1652102
CAS No.: 1385696-73-0
M. Wt: 295.73
InChI Key: SANQGMZDAGGJQF-UHFFFAOYSA-N
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Description

Molecular Geometry and Stereochemical Configuration

The molecular geometry of 4-[4-(trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride exhibits distinct stereochemical features arising from its tetrahydropyran core and aromatic substituent. The compound possesses the molecular formula C13H17ClF3NO with a molecular weight of 295.73 grams per mole, reflecting the incorporation of both the trifluoromethyl group and the hydrochloride salt formation. The central tetrahydropyran ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered oxygen-containing heterocycles. This conformational preference aligns with established principles governing tetrahydropyran derivatives, where the chair form minimizes steric interactions and optimizes orbital overlap.

The stereochemical configuration around the quaternary carbon at the 4-position creates a chiral center, though the compound is typically synthesized and characterized as a racemic mixture. The trifluoromethyl group attached to the para position of the benzyl substituent introduces significant electronic effects that influence the overall molecular geometry. The carbon-fluorine bonds in the trifluoromethyl group exhibit strong electronegativity differences, creating a pronounced dipole moment that affects molecular interactions and conformational stability. Research on related tetrahydropyran derivatives has demonstrated that substituents at the 4-position can significantly influence ring conformation, with bulky groups promoting chair conformations over alternative boat or twist forms.

Structural Parameter Value Reference Method
Molecular Weight 295.73 g/mol Mass Spectrometry
Molecular Formula C13H17ClF3NO Elemental Analysis
Chiral Centers 1 (C-4) Structural Analysis
Ring System Tetrahydropyran Chemical Classification
Preferred Conformation Chair Computational Modeling

The benzyl substituent orientation relative to the tetrahydropyran ring represents another critical geometric parameter. The methylene bridge connecting the aromatic ring to the tetrahydropyran core allows for rotational freedom, creating multiple possible conformational states. However, steric interactions between the trifluoromethyl group and the tetrahydropyran ring, particularly with axial hydrogen atoms, likely favor specific orientations that minimize energetic penalties. Computational studies on analogous systems suggest that the benzyl group preferentially adopts orientations that position the aromatic ring away from the bulkier portions of the tetrahydropyran structure.

Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-10(2-4-11)9-12(17)5-7-18-8-6-12;/h1-4H,5-9,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANQGMZDAGGJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385696-73-0
Record name 2H-Pyran-4-amine, tetrahydro-4-[[4-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385696-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Hydrazination and Hydrogenolysis

In a representative procedure, tetrahydropyranyl-4-methanesulfonate reacts with aqueous hydrazine at 75°C in ethanol, forming 4-hydrazinotetrahydropyran hydrochloride. Subsequent hydrogenation over palladium/carbon (5% Pd/C) at 75°C under 0.1 MPa H₂ for 24 hours achieves 72% reaction yield of 4-aminotetrahydropyran. Industrial-scale adaptations employ Raney nickel catalysts, achieving 50% isolation yield after azeotropic distillation with n-butyl alcohol and hydrochloric acid-mediated crystallization.

Table 1: Oxan-4-amine Synthesis via Hydrazine Pathway

Step Conditions Catalyst Yield (%)
Hydrazination 75°C, 4 h, ethanol None 99
Hydrogenolysis 75°C, 24 h, H₂ (0.1 MPa) Pd/C (5%) 72
Industrial Isolation Azeotropic distillation, HCl Raney Ni 50

Reductive Amination for Trifluoromethylphenylmethyl Incorporation

Introducing the 4-(trifluoromethyl)phenylmethyl group necessitates reductive amination between 4-(trifluoromethyl)benzaldehyde and oxan-4-amine. Sodium tris(acetoxy)borohydride (NaB(OAc)₃H) in dichloromethane facilitates this transformation at ambient temperature (Table 2).

Aldehyde-Amine Condensation

A mixture of 4-(trifluoromethyl)benzaldehyde (2.6 mmol) and oxan-4-amine (2.6 mmol) in CH₂Cl₂ undergoes reductive amination with NaB(OAc)₃H (2.8 mmol), yielding the secondary amine. Post-reaction basification with 2N NaOH and extraction into CH₂Cl₂ affords the product in 59% yield after column chromatography.

Table 2: Reductive Amination Parameters

Component Quantity (mmol) Reagent Solvent Yield (%)
4-(Trifluoromethyl)benzaldehyde 2.6 NaB(OAc)₃H CH₂Cl₂ 59
Oxan-4-amine 2.6 - - -

Alkylation Strategies for Side-Chain Installation

Direct alkylation of oxan-4-amine with 4-(trifluoromethyl)benzyl halides offers an alternative route. However, competing over-alkylation and low nucleophilicity of the amine necessitate optimized conditions.

Benzyl Bromide Alkylation

Reaction of oxan-4-amine with 4-(trifluoromethyl)benzyl bromide in acetonitrile at 60°C for 12 hours, using K₂CO₃ as a base, achieves moderate yields (45–50%). Purification via recrystallization from ethanol/water mixtures enhances purity to >98%.

Industrial-Scale Production and Continuous Flow Synthesis

Large-scale manufacturing prioritizes cost efficiency and safety. Continuous flow reactors enable precise temperature control and rapid mixing, critical for exothermic amination steps. A patented method condenses 2-(trifluoromethyl)benzaldehyde with hydroxylamine under microwave irradiation (100°C, 20 min), followed by catalytic hydrogenation in a flow system (Pd/Al₂O₃, 80°C, 10 bar H₂), achieving 85% conversion. Subsequent hydrochlorination with gaseous HCl in ethyl acetate yields the final product with 99% purity.

Optimization of Hydrochloride Salt Formation

Isolating the hydrochloride salt ensures stability and facilitates pharmaceutical formulation. Treating the free amine with concentrated HCl in n-butyl alcohol induces crystallization. Process parameters such as cooling rate (−5°C over 2 hours) and anti-solvent addition (toluene) are critical for obtaining needle-like crystals with 99% purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various trifluoromethylated derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily explored for its potential therapeutic applications. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including:

  • Antimicrobial Activity: Studies suggest that derivatives of trifluoromethyl-substituted compounds can possess antimicrobial properties, providing a basis for developing new antibiotics.
  • Anticancer Properties: The structural features of 4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride may allow it to interact with biological pathways implicated in cancer proliferation, making it a candidate for anticancer drug development.

Medicinal Chemistry

In medicinal chemistry, the compound's ability to modify metabolic stability and bioavailability is crucial. The trifluoromethyl group enhances the lipophilicity of the molecule, which can lead to improved absorption and distribution in biological systems.

Synthetic Pathways

The compound serves as a precursor or intermediate in various synthetic routes aimed at developing new pharmaceutical agents. Its reactivity allows for the creation of analogs with altered properties, which can be tailored for specific biological targets.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine HCl para-CF₃, benzyl linkage C₁₂H₁₇ClF₃NO 307.72 High lipophilicity; metabolic stability
4-[3-(Trifluoromethyl)phenyl]oxan-4-amine HCl meta-CF₃, direct phenyl link C₁₂H₁₅ClF₃NO 293.70 Altered electronic effects vs. para isomer
4-(2-Methoxyphenyl)oxan-4-amine HCl ortho-OCH₃ C₁₂H₁₈ClNO₂ 243.73 Increased solubility due to methoxy
4-[(4-Fluorophenyl)methyl]oxan-4-amine HCl para-F, benzyl linkage C₁₂H₁₆ClFNO 259.71 Lower lipophilicity vs. CF₃ derivatives
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine HCl meta-OCF₃ C₁₂H₁₄ClF₃NO₂ 308.69 Bulky substituent; enhanced steric hindrance
4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine HCl ortho-CF₃, methanamine chain C₁₃H₁₇ClF₃NO 319.73 Extended chain may improve target binding

Substituent Position and Electronic Effects

  • The -CF₃ group’s strong electron-withdrawing effect stabilizes adjacent charges and resists oxidative metabolism .
  • Meta/Ortho-Substituted Analogs: Meta-CF₃ (e.g., ) disrupts conjugation, altering electronic distribution.

Substituent Type and Physicochemical Properties

  • Trifluoromethyl (-CF₃) : Enhances lipophilicity (logP ~2–3) compared to halogens (e.g., -Cl) or polar groups (e.g., -OCH₃). This increases membrane permeability but may reduce aqueous solubility .
  • Methoxy (-OCH₃) : Improves solubility via hydrogen bonding but reduces metabolic stability due to susceptibility to demethylation .

Structural Modifications

  • Benzyl vs. Direct phenyl linkages (e.g., ) may restrict conformational mobility.
  • Methanamine Extension : Compounds like 4-[2-(trifluoromethyl)phenyl]oxan-4-ylmethanamine HCl feature an additional methylene group, extending the amine’s reach for enhanced receptor interactions.

Biological Activity

4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride is a synthetic organic compound with the molecular formula C13H17ClF3NO and a molar mass of approximately 295.73 g/mol. The presence of a trifluoromethyl group in its structure enhances its biological activity, making it a subject of interest in pharmaceutical research. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential applications, and relevant case studies.

Chemical Structure

The compound features a trifluoromethyl group attached to a phenyl ring, connected to an oxan-4-amine structure. This configuration is significant as it contributes to the compound's lipophilicity and metabolic stability, which are essential for enhancing biological activity.

Structural Representation

PropertyValue
Molecular FormulaC13H17ClF3NO
Molar Mass295.73 g/mol
CAS Number1385696-77-4

The trifluoromethyl group is known to increase the compound's metabolic stability and bioavailability. It enhances membrane permeability due to increased lipophilicity, allowing for better interaction with biological targets. This feature is particularly relevant in drug design, where compounds with similar structures have shown significant pharmacological effects.

In Vitro Studies

Recent studies have indicated that compounds with similar structural features exhibit notable activities against various biological targets:

  • Cholinesterases : Compounds with trifluoromethyl groups have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
  • Cyclooxygenase-2 (COX-2) : Inhibitors of COX-2 are essential in managing inflammation and pain.
  • Lipoxygenases (LOX) : These enzymes play roles in inflammatory processes; thus, their inhibition can lead to anti-inflammatory effects.

Case Studies and Research Findings

  • Inhibition Studies : Compounds similar to this compound have demonstrated moderate inhibitory effects against AChE (IC50 = 19.2 μM) and BChE (IC50 = 13.2 μM) . This suggests potential applications in treating conditions like Alzheimer's disease.
  • Antioxidant Activity : The presence of the trifluoromethyl group has been linked to enhanced antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Cytotoxicity Profiling : Compounds structurally related to this compound have been evaluated for cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells . The findings indicate that certain derivatives exhibit significant cytotoxic effects, warranting further investigation into their potential as anticancer agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Aspect
2-(Trifluoromethyl)anilineAniline derivative with trifluoromethyl groupPrimarily used in dyes
4-(Trifluoromethyl)phenylalanineAmino acid derivativeBiological relevance in protein synthesis
2-[2-(Trifluoromethyl)phenyl]morpholineMorpholine derivativePotential use in central nervous system drugs
N-(trifluoromethyl)-N'-phenylureaUrea derivativeKnown herbicide properties

Q & A

Q. What are the recommended synthetic routes for 4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride?

Methodological Answer: A multi-step synthesis is typically employed:

Oxane Ring Formation : React 4-(trifluoromethyl)benzyl alcohol with a cyclic ether precursor (e.g., tetrahydrofuran derivatives) under acid catalysis.

Amine Introduction : Use reductive amination or nucleophilic substitution with ammonia/alkylamines, followed by HCl salt formation.

Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures .
Table 1: Key Reaction Steps

StepReagents/ConditionsPurpose
14-(Trifluoromethyl)benzyl alcohol, H2SO4, THF derivativeOxane ring formation
2NH3, NaBH4 or LiAlH4, HClAmine introduction and salt formation
3Silica gel chromatographyPurification

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to confirm the oxane ring and trifluoromethylphenyl group (δ ~110–125 ppm for CF3 in ¹³C). ¹⁹F NMR can verify CF3 integrity .
    • Mass Spectrometry (MS) : High-resolution MS (ESI+) for molecular ion ([M+H]+) and fragmentation patterns.
  • Purity Assessment :
    • HPLC : Reverse-phase C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and selectivity?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:

  • Variables : Temperature, catalyst loading, solvent polarity.
  • Statistical Tools : Response surface methodology (RSM) or Taguchi arrays to identify optimal conditions. For example, ICReDD’s approach combines quantum chemical calculations (e.g., transition state analysis) with experimental validation to reduce trial-and-error .
    Example Workflow:

Perform preliminary screening via fractional factorial design.

Refine using central composite design (CCD).

Validate computational predictions (e.g., DFT for reaction barriers) with bench experiments.

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

Methodological Answer:

  • Comparative SAR Studies :
    • Synthesize analogs with variations in the oxane ring (e.g., morpholine vs. piperidine) or substituents (e.g., CF3 vs. Cl).
    • Test in vitro assays (e.g., receptor binding, enzyme inhibition) under standardized conditions .
  • Computational Analysis :
    • Molecular docking (AutoDock Vina) to compare binding affinities.
    • MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
      Case Study: Fluoxetine (SSRI) shares a trifluoromethylphenyl group but differs in core structure; compare its binding to serotonin transporters vs. the target compound .

Q. What strategies mitigate stability issues during storage or biological assays?

Methodological Answer:

  • Stability Studies :
    • Thermogravimetric Analysis (TGA) : Determine decomposition temperature.
    • Forced Degradation : Expose to heat (40–60°C), light (UV), and humidity; monitor via HPLC .
  • Formulation Adjustments :
    • Lyophilization for long-term storage.
    • Use DMSO as a cryoprotectant in biological assays (ensure <0.1% final concentration to avoid cytotoxicity) .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data across studies?

Methodological Answer:

  • Standardize Protocols :
    • Use USP buffers (pH 1.2–7.4) for solubility testing.
    • Report temperature (e.g., 25°C vs. 37°C) and agitation method (e.g., shake-flask vs. nephelometry) .
  • Advanced Techniques :
    • Dynamic Light Scattering (DLS) : Detect aggregation phenomena.
    • Co-solvent Methods : Phase-solubility diagrams with PEG-400 or cyclodextrins .

Tables for Key Data

Table 2: Comparative Bioactivity of Structural Analogs

CompoundCore StructureSubstituentIC50 (nM)Reference
TargetOxaneCF3120 ± 15
Analog 1PiperidineCF385 ± 10
FluoxetinePropaneamineCF30.8 ± 0.2

Table 3: Optimal Reaction Conditions via DoE

ParameterRange TestedOptimal Value
Temperature60–100°C80°C
Catalyst (mol%)5–15%10%
SolventTHF/EtOHTHF

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
Reactant of Route 2
4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride

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